

# In-Depth Technical Guide: Antifungal Properties of Omiganan Against Candida Species

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## Compound of Interest

Compound Name: Omiganan

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## Executive Summary

**Omiganan**, a synthetic cationic antimicrobial peptide, has demonstrated significant antifungal activity against a broad spectrum of *Candida* species, including both common and drug-resistant strains. This technical guide provides a comprehensive overview of the current scientific data on **Omiganan**'s efficacy against *Candida*, detailing its mechanism of action, in vitro and in vivo activity, and its potential in combination therapies. The information is presented with clearly structured data tables, detailed experimental protocols, and visualizations to support research and development efforts in the field of antifungal drug discovery.

## Introduction to Omiganan

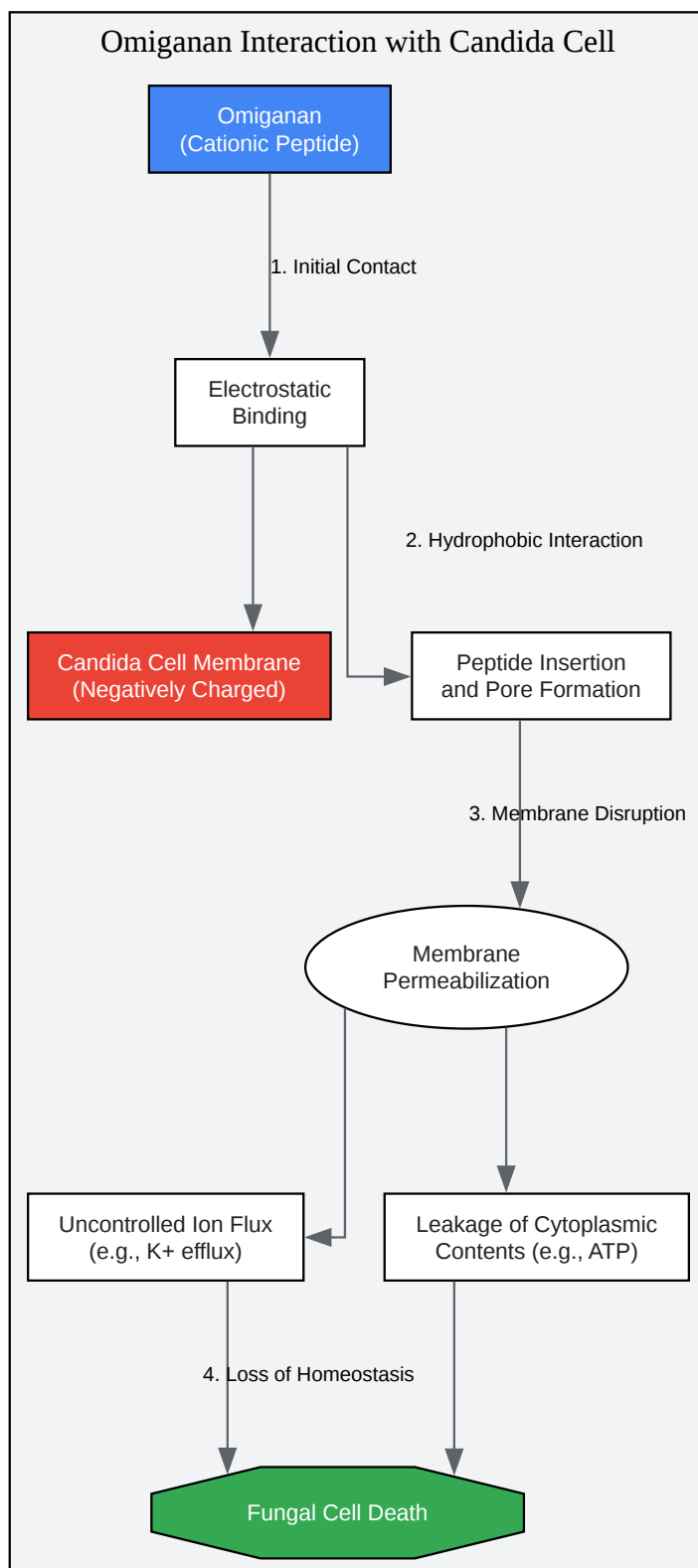
**Omiganan** is a 12-amino-acid synthetic peptide analog of indolicidin, an antimicrobial peptide isolated from bovine neutrophils.<sup>[1]</sup> It is characterized by its cationic nature, which is crucial for its interaction with the negatively charged components of microbial cell membranes.<sup>[1]</sup>

**Omiganan** has been investigated in various clinical trials for topical applications, such as for the prevention of catheter-related infections and the treatment of skin conditions.<sup>[2][3]</sup> Its broad-spectrum activity extends to clinically relevant yeasts, most notably *Candida* species, which are a leading cause of opportunistic fungal infections worldwide.<sup>[2][3]</sup>

## Mechanism of Action

The primary antifungal mechanism of **Omiganan** against *Candida* species is the rapid disruption of the fungal cell membrane.<sup>[2]</sup> This interaction is initiated by the electrostatic attraction between the positively charged **Omiganan** and the negatively charged phospholipids in the *Candida* cell membrane. Upon binding, **Omiganan** inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.<sup>[2]</sup> This direct, physical mechanism of action is considered less likely to induce resistance compared to antifungal agents that target specific metabolic pathways.<sup>[2]</sup>

When used in combination with fluconazole, **Omiganan** is thought to facilitate the entry of fluconazole into the fungal cell, thereby enhancing its efficacy.<sup>[2]</sup> This synergistic or additive effect is particularly promising for overcoming fluconazole resistance in *Candida* strains.<sup>[2]</sup>



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Diagram 1: Proposed mechanism of **Omiganan**'s antifungal action against *Candida* species.

## In Vitro Antifungal Activity

The in vitro antifungal activity of **Omiganan** has been evaluated against a wide range of *Candida* species, including clinical isolates from various sources. The primary metrics for this evaluation are the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Eradication Concentration (MBEC).

### Planktonic Cell Susceptibility (MIC)

Multiple studies have demonstrated **Omiganan**'s potent activity against planktonic (free-floating) *Candida* cells. The MIC values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, are summarized in the tables below.

Table 1: MIC of Omiganan against *Candida* Species from Catheter-Associated Infections

Organism (No. of Isolates)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	MIC Range (µg/mL)
<i>Candida albicans</i> (52)	64	128	32-128
<i>Candida glabrata</i> (22)	128	256	128-256
<i>Candida tropicalis</i> (11)	32	32	16-64
<i>Candida parapsilosis</i> (11)	256	256	128-256
<i>Candida krusei</i> (10)	64	128	32-128
Data sourced from Fritsche et al. <a href="#">[4]</a>			

Table 2: MIC of Omiganan against Candida Species from Vulvovaginal Candidiasis (VVC) and Bloodstream Infections (BSI)

Organism Group (No. of Isolates)	Dominant MIC (µg/mL)	MIC Range (µg/mL)
VVC Isolates (32)	128 (59% of isolates)	32-256
BSI Isolates (30)	256 (57% of isolates)	32-256

Data sourced from Żyrek et al. [\[2\]](#)

Table 3: MIC of Omiganan against Clinical Isolates of Candida albicans from VVC

Organism (No. of Isolates)	Commonest MIC (µg/mL)	MIC Range (µg/mL)
Candida albicans (18)	64 (9/18 strains)	64-256

Data sourced from Czechowicz et al.[\[1\]](#)

## Biofilm Eradication (MBEC)

Candida biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal agents. **Omiganan** has shown efficacy in eradicating pre-formed Candida biofilms. The MBEC is the minimum concentration of an antimicrobial agent required to eradicate a biofilm.

Table 4: MBEC of Omiganan against Candida Biofilms from VVC and BSI

Organism Group (No. of Isolates)	Dominant MBEC (µg/mL)
VVC Isolates (32)	256 (97% of isolates)
BSI Isolates (30)	256 (100% of isolates)
Data sourced from Żyrek et al.[2]	

Table 5: MBEC of Omiganan against Candida albicans Biofilms from VVC

Organism (No. of Isolates)	Commonest MBEC (µg/mL)	MBEC Range (µg/mL)
Candida albicans (18)	256 (16/18 strains)	128-512
Data sourced from Czechowicz et al.[1]		

Notably, for a significant portion of isolates, the MBEC of **Omiganan** was identical or very close to its MIC, suggesting that **Omiganan** is effective against both planktonic and biofilm forms of Candida.[2]

## In Vivo Efficacy

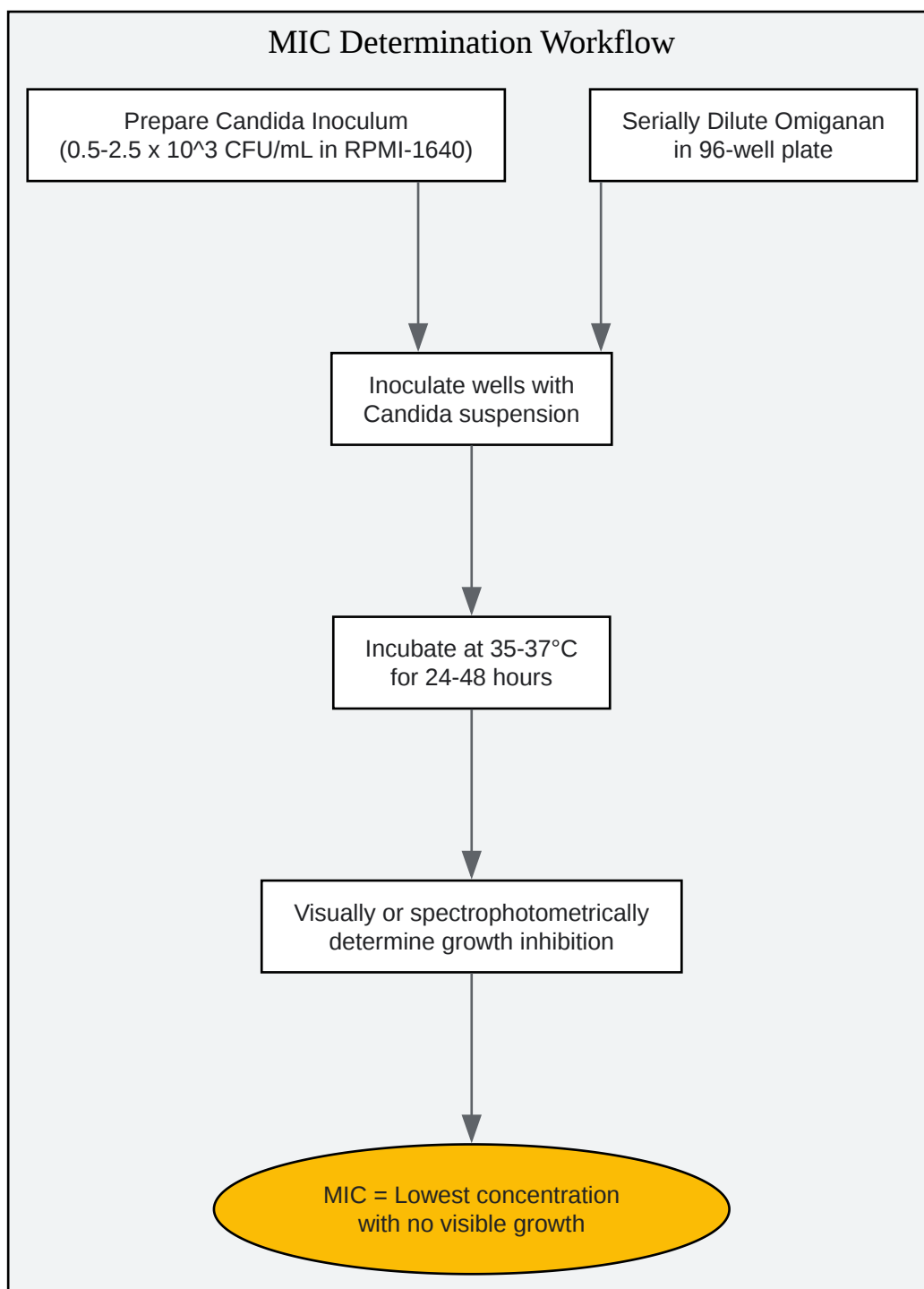
In vivo studies have been conducted to evaluate the efficacy of topical **Omiganan** gel in animal models of skin colonization. In a guinea pig skin colonization model, a 1% **Omiganan** gel demonstrated potent antifungal activity against Candida albicans, causing a 2-log reduction in colony-forming units (CFU) after 24 hours.[5] Similarly, in an ex vivo pig skin model, **Omiganan** gels (0.1-2%) showed dose-dependent activity against yeasts, with the maximum effect observed at 1-2%.[5][6]

While these studies demonstrate **Omiganan**'s potential for topical treatment of Candida infections, further research is needed to evaluate its efficacy in systemic infection models.

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Assay

The MIC of **Omiganan** against *Candida* species is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27.



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Diagram 2: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

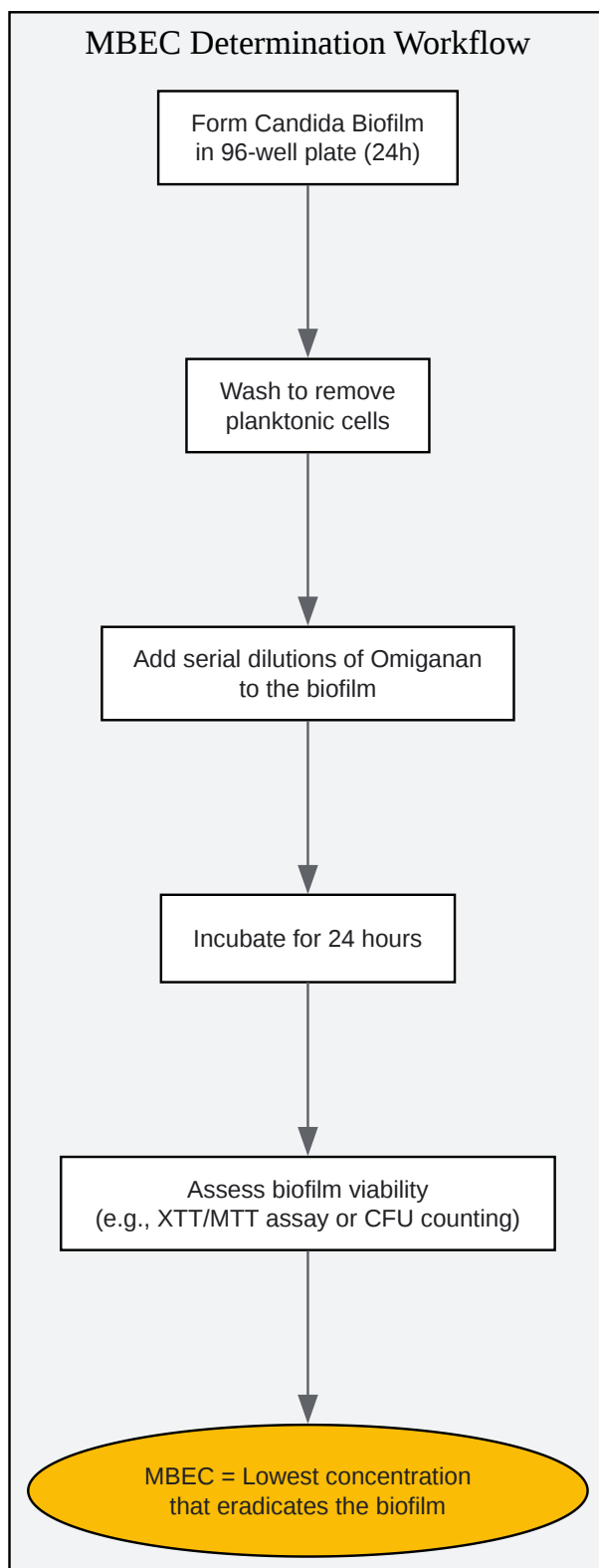
Protocol:



- **Inoculum Preparation:** Candida isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5\text{--}2.5 \times 10^3$  CFU/mL.
- **Drug Dilution:** **Omigaman** is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared Candida suspension.
- **Incubation:** The plates are incubated at 35-37°C for 24-48 hours.
- **MIC Reading:** The MIC is determined as the lowest concentration of **Omigaman** that causes a significant inhibition of growth compared to the growth control.

## Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is used to determine the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.



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Diagram 3: General workflow for Minimum Biofilm Eradication Concentration (MBEC) determination.

Protocol:

- **Biofilm Formation:** A standardized suspension of *Candida* cells is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.
- **Washing:** The wells are gently washed with a sterile saline solution to remove non-adherent, planktonic cells.
- **Drug Exposure:** Serial dilutions of **Omigaman** are added to the wells containing the established biofilms.
- **Incubation:** The plate is incubated for a further 24 hours.
- **Viability Assessment:** The viability of the remaining biofilm is assessed using a metabolic assay (e.g., XTT or MTT) or by scraping the biofilm, plating on agar, and counting the resulting colonies. The MBEC is the lowest concentration of **Omigaman** that results in the complete eradication of the biofilm.

## Synergy with Fluconazole

Studies have investigated the combination of **Omigaman** with fluconazole, a commonly used azole antifungal. The interaction is typically assessed using a checkerboard microdilution assay to calculate the Fractional Inhibitory Concentration Index (FICI).

Table 6: Interaction of Omigaman and Fluconazole against *Candida* Isolates

Interaction Type	Interpretation
Synergy	$FICI \leq 0.5$
Additive	$0.5 < FICI \leq 1.0$
Indifference	$1.0 < FICI \leq 4.0$
Antagonism	$FICI > 4.0$

In studies with clinical *Candida* isolates, the combination of **Omiganan** and fluconazole predominantly showed an additive effect, with some instances of synergy.[1][2] This suggests that **Omiganan** can potentiate the activity of fluconazole, potentially allowing for lower effective doses of both drugs and mitigating the development of resistance.[2]

## Conclusion and Future Directions

**Omiganan** exhibits potent and broad-spectrum antifungal activity against clinically relevant *Candida* species, including those forming biofilms. Its rapid, membrane-disrupting mechanism of action is a promising attribute in the face of growing antifungal resistance. The additive and synergistic effects observed with fluconazole highlight its potential as a combination therapy partner.

Future research should focus on:

- Conducting comprehensive in vivo efficacy studies in models of systemic candidiasis to evaluate the therapeutic potential of **Omiganan** beyond topical applications.
- Investigating the downstream signaling pathways in *Candida* that are affected by **Omiganan**-induced membrane stress to gain a more detailed understanding of its antifungal effects.
- Elucidating the precise molecular interactions that lead to the synergistic effects with azole antifungals.
- Performing detailed time-kill kinetic studies to further characterize the fungicidal activity of **Omiganan** against a broader range of *Candida* species.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of **Omiganan** as a novel antifungal agent in the fight against *Candida* infections.

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